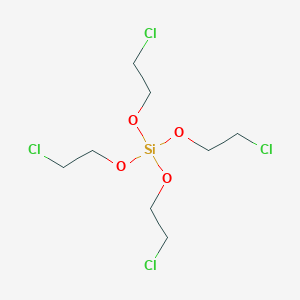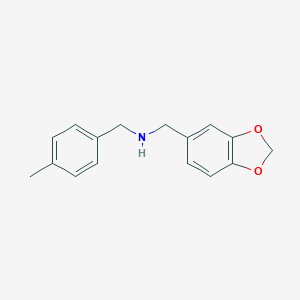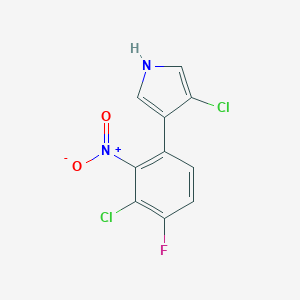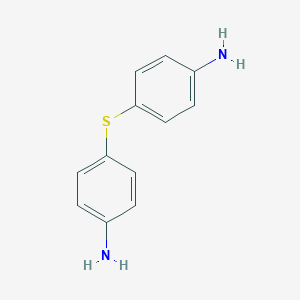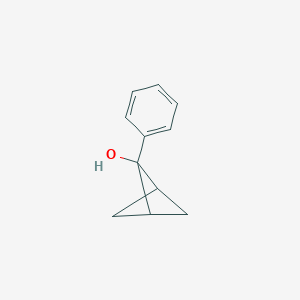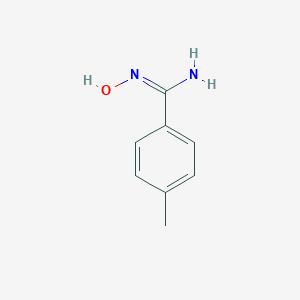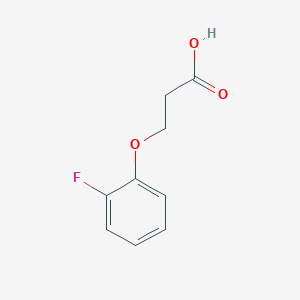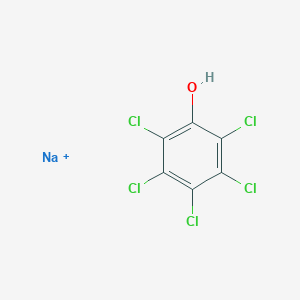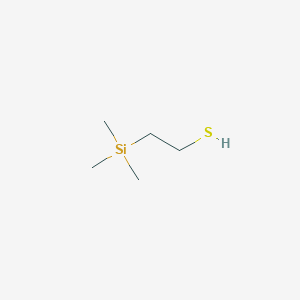
2-(Trimethylsilyl)ethanethiol
Vue d'ensemble
Description
2-(Trimethylsilyl)ethanethiol is a compound that features both sulfur and silicon atoms on adjacent carbon atoms. This unique structural arrangement allows for the synthesis of various sulfur or non-sulfur, as well as silicon or non-silicon derivatives. The presence of the trimethylsilylethyl sulfur group in compounds such as sulfides, sulfones, sulfoxides, and sulfonamido derivatives has shown significant potential in synthetic applications .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies. One approach involves the use of trimethylsilyl and methyl 2-[(E)-1-alkenyloxy]ethanoates in Lewis acid-catalyzed reactions to afford various dioxolanones, which are products of erythro-diastereoselective aldol reactions . Another method reported the synthesis of 2-(trimethylsilyl)ethyl-4-nitrophenyl carbonate, which is used to introduce the 2-(trimethylsilyl)ethyloxycarbonyl group into amino acids for peptide synthesis . Additionally, 1-alkynyl 2-(trimethylsilyl)ethyl sulfides have been prepared as thiolate anion precursors for self-assembled monolayers .
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of a trimethylsilyl group attached to an ethyl chain that is further connected to a sulfur-containing functional group. This arrangement allows for selective removal of either the trimethylsilylethyl or the trimethylsilyl group, leading to the synthesis of various sulfur derivatives . The crystal structure of a related compound, a copper complex with 3-trimethylsilylpyridine-2-thiolate, shows a dimeric arrangement with phosphine ligands coordinating to copper in a distorted tetrahedral environment .
Chemical Reactions Analysis
This compound and its derivatives undergo a variety of chemical reactions. For instance, the synthesis of non-silylated thiols and disulfides from 2-(trimethylsilyl)ethyl sulfides has been described . The use of a novel catalyst system comprising trimethylsilyl chloride and indium(III) chloride has been shown to efficiently activate O-trimethylsilyl monothioacetals for the synthesis of sulfides . Furthermore, the compatibility of the 2-(trimethylsilyl)ethyl sulfur moiety with standard organosulfur transformations has been probed, leading to the synthesis of various sulfur compounds such as disulfides, thiosulfonates, and sulfoxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of the trimethylsilyl and sulfur groups. These compounds exhibit reactivity that is useful in synthetic chemistry, such as the ability to form thiolate anions upon deprotection, which can be trapped to produce self-assembled monolayers on gold surfaces . The stability of the amino-protecting group in 2-(trimethylsilyl)ethyl-4-nitrophenyl carbonate under usual peptide synthesis conditions and its selective cleavage via fluoride ion-mediated fragmentation is another notable property .
Applications De Recherche Scientifique
Synthèse d'amines protégées par Teoc
Le 2-(Trimethylsilyl)ethanethiol est utilisé pour synthétiser des amines protégées par Teoc via l'alcoolyse des isocyanates correspondants . Il s'agit d'une étape clé dans la synthèse de nombreux produits pharmaceutiques et composés biologiquement actifs.
Synthèse de siloxanes
Le composé peut être utilisé dans la synthèse de siloxanes, une classe de polymères à base de silicium avec une large gamme d'applications, notamment les produits d'étanchéité, les adhésifs et les revêtements .
Synthèse de tensioactifs à base de silicium
Le this compound peut être utilisé dans la synthèse de tensioactifs à base de silicium . Ces tensioactifs ont des propriétés uniques, telles qu'une faible toxicité et une grande stabilité thermique, ce qui les rend utiles dans diverses applications industrielles.
Synthèse de polymères à base de silicium
Ce composé peut être utilisé dans la synthèse de polymères à base de silicium . Ces polymères ont une large gamme d'applications, notamment dans la production de dispositifs médicaux, d'électronique et de revêtements.
Mécanisme D'action
Target of Action
2-(Trimethylsilyl)ethanethiol is a chemical compound with the linear formula (CH3)3SiCH2CH2SH . It is primarily used as a protecting reagent for carboxyl and phosphate groups . The primary targets of this compound are therefore carboxyl and phosphate groups in various biochemical reactions.
Mode of Action
The compound acts by attaching to carboxyl and phosphate groups, thereby protecting these functional groups from unwanted reactions during a synthesis process . This interaction results in the formation of Teoc-protected amines via alcoholysis of the corresponding isocyanates .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of teoc-protected amines . This suggests that it may be involved in various biochemical pathways where amine protection is required.
Result of Action
The primary result of the action of this compound is the protection of carboxyl and phosphate groups, allowing for controlled reactions in biochemical syntheses . This leads to the successful production of Teoc-protected amines .
Action Environment
The efficacy and stability of this compound are likely to be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical compounds. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat. Furthermore, it is classified as a flammable liquid , indicating that it should be kept away from open flames or hot surfaces .
Safety and Hazards
The thiol possesses a strong unpleasant aroma that combines the characteristic olfactory features of thiol and low molecular weight silane. As a thiol, the reagent is incompatible with oxygen, base, and common oxidants . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .
Orientations Futures
Propriétés
IUPAC Name |
2-trimethylsilylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14SSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOLNMGFOWHFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171139 | |
| Record name | 2-(Trimethylsilyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18143-30-1 | |
| Record name | 2-(Trimethylsilyl)ethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18143-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)ethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018143301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trimethylsilyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)ethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



